2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetonitrile
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Overview
Description
2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetonitrile is a complex organic compound with a unique structure that includes a methoxyphenyl group, a pyridazinone ring, and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-methoxybenzaldehyde with cyanoacetic acid to form 2-methoxyphenylacetonitrile. This intermediate is then subjected to cyclization with hydrazine derivatives to form the pyridazinone ring .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[3-(2-Hydroxyphenyl)-6-oxopyridazin-1-yl]acetonitrile.
Reduction: Formation of 2-[3-(2-Methoxyphenyl)-6-oxopyridazin-1-yl]ethylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the nitrile and pyridazinone groups may participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenylacetonitrile: Lacks the pyridazinone ring, making it less complex.
3-(2-Methoxyphenyl)pyridazine: Similar structure but without the nitrile group.
2-(3-Methoxyphenyl)pyridazin-1-yl]acetonitrile: Similar but with different positioning of functional groups.
Properties
IUPAC Name |
2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-18-12-5-3-2-4-10(12)11-6-7-13(17)16(15-11)9-8-14/h2-7H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWGXYGQQZINHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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